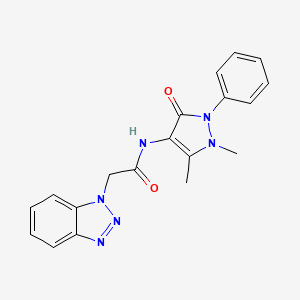

2-(benzotriazol-1-yl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(benzotriazol-1-yl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide" is a derivative of benzotriazole and pyrazole, which are heterocyclic compounds known for their diverse biological activities. Benzotriazole derivatives, in particular, have been studied for their antimicrobial properties and potential as anti-infective agents . Pyrazole derivatives are also of interest due to their pharmacological significance, including their role as ligands for peripheral benzodiazepine receptors .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of the core heterocyclic structure followed by functionalization at various positions to introduce different substituents. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides involves the creation of the pyrazolo-pyrimidin scaffold and subsequent modification at the 3-position . Similarly, the synthesis of benzotriazole derivatives may include the formation of the benzotriazole ring followed by acylation to introduce the acetamide group . The synthesis processes are often optimized to achieve high yields and selectivity for the desired products.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and, in some cases, X-ray crystallography. For example, antipyrine-like derivatives have been analyzed to reveal their solid-state structures, which are stabilized by hydrogen bonds and π-interactions . These structural analyses provide insights into the intermolecular interactions that contribute to the stability and properties of the compounds.

Chemical Reactions Analysis

The reactivity of these compounds is influenced by their functional groups and molecular structure. For instance, the acetamide moiety can participate in amidation reactions, as seen in the synthesis of labelled acetamide derivatives . The presence of reactive halogens in some benzamide derivatives also opens up possibilities for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure and the nature of their substituents. For example, the introduction of different substituents can significantly affect the antimicrobial activity of benzothiazole and acetamide derivatives . The solubility, melting point, and stability of these compounds can also vary based on their molecular framework and intermolecular interactions, as observed in the crystal packing and solid-state analysis of antipyrine derivatives .

Scientific Research Applications

Synthesis of New Compounds

Research has delved into synthesizing new compounds using derivatives similar to 2-(benzotriazol-1-yl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide. For instance, derivatives have been synthesized for potential use in pharmacological applications, including antitumor activity evaluation against human tumor cell lines, highlighting the compound's significance in medicinal chemistry (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Antitumor Activities

A substantial area of research focuses on evaluating the antimicrobial and antitumor activities of synthesized derivatives. Studies have shown that certain derivatives exhibit considerable anticancer activity against specific cancer cell lines, underscoring their potential as therapeutic agents (Yurttaş, Tay, & Demirayak, 2015). Additionally, antimicrobial studies have been conducted on novel pyridine derivatives, indicating their utility in combating bacterial and fungal infections (Patel & Agravat, 2007).

Pharmacological Profiles

Certain derivatives have been identified with profiles suggestive of antipsychotic-like activities in behavioral animal tests, offering a novel avenue for the development of antipsychotic medications without the traditional interaction with dopamine receptors (Wise et al., 1987). This research demonstrates the versatility of compounds related to 2-(benzotriazol-1-yl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide in contributing to the discovery and development of new therapeutic agents.

properties

IUPAC Name |

2-(benzotriazol-1-yl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O2/c1-13-18(19(27)25(23(13)2)14-8-4-3-5-9-14)20-17(26)12-24-16-11-7-6-10-15(16)21-22-24/h3-11H,12H2,1-2H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPGDJBYJYGGCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]oxy}acetate](/img/structure/B2524775.png)

![1-[2-(2,4-dimethylphenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2524777.png)

![4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2524778.png)

![5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid](/img/structure/B2524780.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2524783.png)

![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]thiophene-2-carboxamide](/img/structure/B2524784.png)

![3-chloro-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2524786.png)

![methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2524791.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2524795.png)